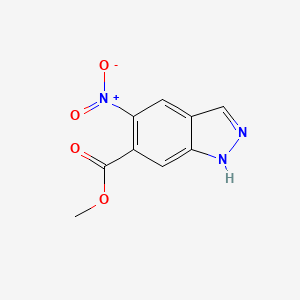

methyl 5-nitro-1H-indazole-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

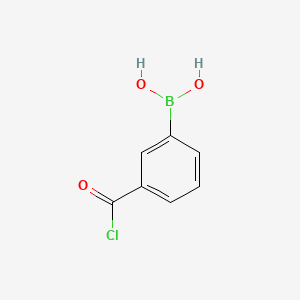

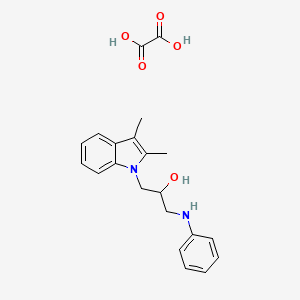

Methyl 5-nitro-1H-indazole-6-carboxylate is a chemical compound with the CAS Number: 152626-88-5 . It has a molecular weight of 221.17 and is typically in the form of a powder . The IUPAC name for this compound is methyl 5-nitro-1H-indazole-6-carboxylate .

Synthesis Analysis

The synthesis of indazoles, including methyl 5-nitro-1H-indazole-6-carboxylate, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for methyl 5-nitro-1H-indazole-6-carboxylate is1S/C9H7N3O4/c1-16-9(13)6-3-7-5(4-10-11-7)2-8(6)12(14)15/h2-4H,1H3,(H,10,11) . This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis

Methyl 5-nitro-1H-indazole-6-carboxylate is a powder at room temperature . It has a melting point of 192-193 degrees Celsius . The compound is soluble in water .科学的研究の応用

Synthesis and Chemical Transformations

Methyl 5-nitro-1H-indazole-6-carboxylate serves as a critical intermediate in the synthesis of complex heterocyclic compounds. For example, the compound undergoes N-methylation, reduction, and condensation reactions to yield various derivatives with potential applications in medicinal chemistry and materials science. This process facilitates the creation of compounds like N-(1-methylindazol-6-yl)furan-2-carboxamide, which upon further reactions, can lead to the synthesis of novel heterocyclic structures with unique properties (El’chaninov et al., 2018).

Energetic Materials Development

Derivatives of methyl 5-nitro-1H-indazole-6-carboxylate, such as those containing nitramino or azido groups, have been studied for their potential as high-performance energetic materials. These compounds exhibit desirable properties like high density, detonation velocity, and stability, positioning them as candidates for use in explosives, propellants, and pyrotechnics. Research in this area focuses on synthesizing derivatives with optimized performance characteristics, including lower sensitivity to impact and improved thermal stability (Zhang et al., 2013).

Antimicrobial Activity

Some synthesized derivatives of methyl 5-nitro-1H-indazole-6-carboxylate have demonstrated significant antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, showcasing their potential as lead compounds in the development of new antibiotics. Such research is critical in the context of rising antibiotic resistance, highlighting the importance of finding novel antimicrobial agents with efficacy against drug-resistant pathogens (Shafiee et al., 2002).

Corrosion Inhibition

Investigations into the corrosion inhibition properties of indazole derivatives, including those related to methyl 5-nitro-1H-indazole-6-carboxylate, have shown promising results in protecting metals against corrosion in acidic environments. Such compounds can form protective layers on metal surfaces, significantly reducing the rate of corrosion. This application is particularly relevant in industrial settings where metal longevity and integrity are crucial (Xu et al., 2019).

Fluorescence Sensing and Dyes

Certain derivatives of methyl 5-nitro-1H-indazole-6-carboxylate exhibit fluorescent properties, making them suitable for use as sensors for detecting nitroaromatic compounds. These compounds can serve as effective fluorescence quenchers, offering a method for the sensitive and selective detection of substances like trinitrophenol (TNP), which is of interest in environmental monitoring and security applications (Yan et al., 2017).

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

作用機序

Target of Action

It’s known that similar compounds, such as 6-nitroindazole, produce nitric oxide (no), a messenger molecule with diverse functions throughout the body .

Mode of Action

For instance, nitric oxide produced by similar compounds mediates tumoricidal and bactericidal actions in macrophages .

Biochemical Pathways

Related compounds have been shown to impact the production of nitric oxide, which plays a role in various biochemical pathways .

Result of Action

Related compounds have been shown to produce nitric oxide, which has diverse functions throughout the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of methyl 5-nitro-1H-indazole-6-carboxylate. For instance, it is recommended to store the compound in a dry, room temperature environment . Additionally, it is incompatible with strong oxidizing agents .

特性

IUPAC Name |

methyl 5-nitro-1H-indazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)6-3-7-5(4-10-11-7)2-8(6)12(14)15/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZHKDZFGIGNPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=NNC2=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

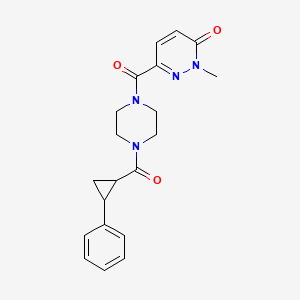

![Methyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2992980.png)

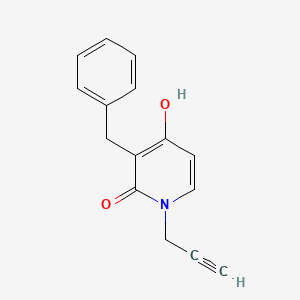

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2992983.png)

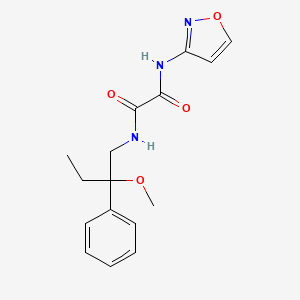

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2992994.png)

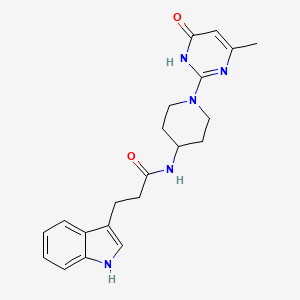

![Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2992998.png)